2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide
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Overview
Description
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis for the formation of C–C and C–X bonds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzenesulfonyl group with an ethylacetamide moiety allows for versatile applications in various scientific fields .
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-19-18(21)14-20(13-16-11-9-15(2)10-12-16)24(22,23)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYSXPVPKRURAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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